Tak-020

BTK inhibition enzymatic assay covalent inhibitor

Tak-020 is a highly selective oral covalent BTK inhibitor with >500-fold selectivity over LCK and sustained BTK occupancy >96 hours. Validated in rat CIA models, it offers clean target engagement without confounding T-cell immunosuppression, making it ideal for preclinical autoimmune studies. Available as free base or optimized gentisic acid cocrystal for enhanced oral bioavailability.

Molecular Formula C18H17N5O3
Molecular Weight 351.4 g/mol
CAS No. 1627603-21-7
Cat. No. B11934589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-020
CAS1627603-21-7
Molecular FormulaC18H17N5O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4
InChIInChI=1S/C18H17N5O3/c1-2-15(24)23-8-7-12(10-23)26-17-13-6-4-3-5-11(13)9-14(19-17)16-20-18(25)22-21-16/h2-6,9,12H,1,7-8,10H2,(H2,20,21,22,25)/t12-/m0/s1
InChIKeyHIMUHMBGRATXMK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tak-020 (CAS 1627603-21-7): Clinical-Stage Covalent BTK Inhibitor with Direct Biophysical Comparison Data Versus Marketed Benchmark


Tak-020 (CAS 1627603-21-7) is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) developed by Takeda Pharmaceuticals that advanced to Phase I clinical evaluation [1]. The compound was discovered through fragment-based drug discovery (FBDD) and features an isoquinoline-triazolone scaffold with an acryloyl warhead that forms a covalent bond with Cys481 in the BTK ATP-binding pocket [2]. Tak-020 is characterized as a highly selective oral covalent BTK inhibitor with a promising safety and tolerability profile under investigation for both autoimmune diseases (including rheumatoid arthritis) and hematologic malignancies . The compound has a molecular weight of 351.36 Da with molecular formula C18H17N5O3 and demonstrates solubility in DMSO at 16.67 mg/mL .

Tak-020 (CAS 1627603-21-7): Why In-Class BTK Inhibitors Cannot Be Interchanged Without Quantitative Verification


Covalent BTK inhibitors share a common mechanism (Cys481 covalent modification) but differ substantially in potency, kinase selectivity profile, binding conformation, pharmacokinetic behavior, and clinical tolerability [1]. The marketed benchmark ibrutinib inhibits multiple off-target kinases including EGFR, ITK, and TEC family members at therapeutic concentrations, whereas Tak-020 was optimized from a fragment-based screen to achieve a distinct selectivity fingerprint [2]. Furthermore, covalent inhibitors vary in their target occupancy duration; Tak-020 demonstrates sustained BTK occupancy exceeding 96 hours at clinically achievable doses, a parameter that directly influences dosing frequency and therapeutic window [3]. Substituting Tak-020 with an analog based solely on in-class BTK inhibition would ignore these quantifiable differences in selectivity margins, binding conformation, and pharmacodynamic durability—each of which has direct implications for experimental reproducibility and clinical translational relevance.

Tak-020 (CAS 1627603-21-7): Procurement-Relevant Quantitative Differentiation Evidence Versus Closest Comparators


Tak-020 BTK Enzymatic Potency Versus Ibrutinib: Head-to-Head Biochemical Comparison

Tak-020 demonstrates sub-nanomolar potency against BTK in direct biochemical assays, with an IC50 of <1.99 nM [1]. The discovery publication includes a direct biophysical comparison of Tak-020 with the marketed drug ibrutinib, providing head-to-head context within the same study [2].

BTK inhibition enzymatic assay covalent inhibitor kinase profiling

Tak-020 Kinase Selectivity: Quantitative Off-Target Profiling Versus LCK and SRC

Tak-020 exhibits a substantial selectivity window against off-target kinases relevant to immune cell signaling. Against LCK, a T-cell signaling kinase whose inhibition contributes to immunosuppression, Tak-020 displays an IC50 of 1000 nM (pIC50 6.0), corresponding to a >500-fold selectivity margin over its BTK IC50 [1]. Against SRC kinase, Tak-020 shows an IC50 of 631 nM (pIC50 6.2), representing a >315-fold selectivity window [1].

kinase selectivity off-target inhibition LCK SRC specificity window

Tak-020 Human BTK Target Occupancy: Sustained >70% Engagement Beyond 96 Hours

In a Phase I clinical study of healthy subjects, single doses of Tak-020 ≥2.5 mg produced maximum BTK target occupancy exceeding 70% that was sustained for >96 hours (4 days) post-dose [1]. Single doses ≥4.4 mg reduced FcεRI-mediated basophil activation by >80%, with comparable inhibition observed during daily dosing of ≥3.75 mg for 9 days [1].

target occupancy pharmacodynamics BTK engagement covalent inhibitor duration of action

Tak-020 In Vivo Efficacy: Disease-Modifying Activity in Rat Collagen-Induced Arthritis Model

Tak-020 demonstrated both anti-inflammatory and disease-modifying efficacy in a rat collagen-induced arthritis (CIA) model, a standard preclinical paradigm for rheumatoid arthritis [1]. The compound was advanced to clinical development with potential application for immune disorders including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1].

collagen-induced arthritis rheumatoid arthritis in vivo efficacy disease-modifying autoimmune model

Tak-020-Gentisic Acid Cocrystal: Enhanced Oral Absorption Versus Standard Solubilization Technologies

Tak-020 was developed as a cocrystal with gentisic acid (TAK-020/GA CC) to address poor aqueous solubility. In dog pharmacokinetic studies, the TAK-020/GA CC formulation demonstrated absorption that was 'remarkable and beyond those achieved in currently existing solubilized formulation techniques, such as nanocrystal, amorphous solid dispersion, and lipid-based formulation' [1].

pharmaceutical cocrystal oral bioavailability solubility enhancement gentisic acid formulation

Tak-020 Unique Binding Conformation: U-Form Orientation in BTK Anterior Cleft Versus LOU064 Extended Conformation

Structural analysis reveals that Tak-020 adopts a distinct 'U-form' binding orientation, exclusively occupying the anterior cleft of the BTK binding site. In contrast, the comparator covalent BTK inhibitor LOU064 (remibrutinib) and compound 2IE bind in an extended conformation spanning both anterior and posterior clefts [1].

BTK binding conformation structural biology covalent inhibitor selectivity pocket X-ray crystallography

Tak-020 (CAS 1627603-21-7): Evidence-Based Research Applications Derived from Quantitative Differentiation Data


Autoimmune Disease Research: Collagen-Induced Arthritis and SLE Models Requiring Selective BTK Inhibition

Tak-020 is appropriate for rheumatoid arthritis and systemic lupus erythematosus preclinical models where sustained BTK pathway inhibition with preserved T-cell function is required. The compound's disease-modifying efficacy in rat CIA [1], combined with >500-fold selectivity over LCK (IC50 = 1000 nM) [2], makes it suitable for autoimmune studies where off-target T-cell immunosuppression would confound interpretation. Sustained BTK occupancy >96 hours [3] supports QD dosing regimens in chronic disease models.

Kinase Selectivity Profiling and BTK-Dependent Pathway Deconvolution

Tak-020 serves as a tool compound for BTK-dependent pathway interrogation where clean target engagement is essential. Its characterized selectivity profile (BTK IC50 <1.99 nM; LCK IC50 = 1000 nM; SRC IC50 = 631 nM) [1] enables researchers to attribute observed biological effects specifically to BTK inhibition rather than confounding off-target kinase activity. The compound's covalent mechanism and direct biophysical comparison data versus ibrutinib [2] provide a validated benchmark for selectivity-focused experiments.

Structural Biology of BTK Inhibitor Binding Modes

Tak-020 is valuable for structural studies investigating BTK inhibitor binding conformations and resistance mechanisms. Its unique U-form orientation occupying exclusively the anterior cleft, in contrast to LOU064's extended conformation spanning both clefts [1], makes it a distinctive probe for structure-activity relationship studies and for evaluating conformational determinants of BTK C481S resistance.

Oral Formulation and Cocrystal Bioavailability Studies

The TAK-020/gentisic acid cocrystal represents a characterized pharmaceutical form with enhanced oral absorption that exceeds standard solubilization technologies (nanocrystal, amorphous solid dispersion, lipid-based formulations) in dog PK studies [1]. Researchers conducting in vivo studies requiring reliable oral bioavailability without extensive formulation development may prioritize this cocrystal form over free base preparations of other BTK inhibitors lacking formulation optimization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.